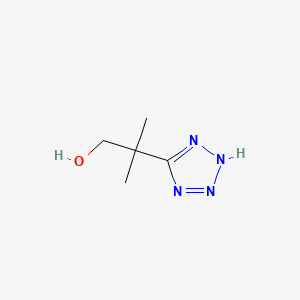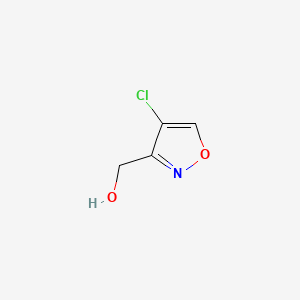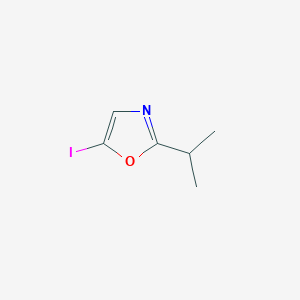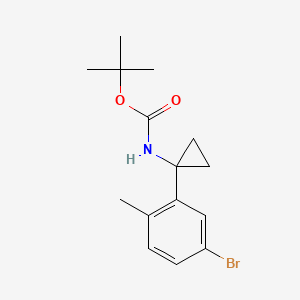![molecular formula C8H13NO2 B15303703 4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15303703.png)
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a compound belonging to the family of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The compound’s rigid bicyclic framework provides it with distinct steric and electronic characteristics, making it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of 4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic structure, which can then be further derivatized through various transformations. Industrial production methods may involve optimizing these reactions for scalability, ensuring that the necessary equipment and conditions are met to produce the compound efficiently .
Analyse Des Réactions Chimiques
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein folding.
Medicine: It is explored for its potential use in drug development, particularly as a bioisostere for designing new pharmaceuticals.
Mécanisme D'action
The mechanism by which 4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition or activation of enzymes, binding to receptors, or altering the conformation of proteins .
Comparaison Avec Des Composés Similaires
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can be compared with other similar compounds, such as:
2-Azabicyclo[2.1.1]hexane-2-carboxylic acid: This compound has a similar bicyclic structure but differs in the position and type of substituents.
Bicyclo[2.1.1]hexane derivatives: These compounds share the same core structure but have different functional groups attached, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-2-7-3-8(4-7,6(10)11)9-5-7/h9H,2-5H2,1H3,(H,10,11) |
Clé InChI |
QZKMRYRQAKPAEX-UHFFFAOYSA-N |
SMILES canonique |
CCC12CC(C1)(NC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid](/img/structure/B15303644.png)

![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid](/img/structure/B15303660.png)




![(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B15303696.png)

![5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B15303719.png)

